ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate
Overview
Description
Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate is a chemical compound with the molecular formula C11H13ClN2O2 It is known for its unique structure, which includes a hydrazono group attached to a chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate typically involves the reaction of ethyl chloroacetate with 4-chlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the hydrazono group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate can be compared with other similar compounds, such as:
Ethyl (2E)-2-[(4-chlorophenyl)hydrazono]propanoate: Similar structure but different substituents.
Ethyl (2E)-(4-chlorophenyl)sulfonylacetate: Contains a sulfonyl group instead of a chloro group.
Ethyl (2E)-2-[(4-chlorophenyl)hydrazono]-3-oxo-3-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinolin-2-y): More complex structure with additional functional groups.
Properties
IUPAC Name |
ethyl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJOIKUARWSPEQ-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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